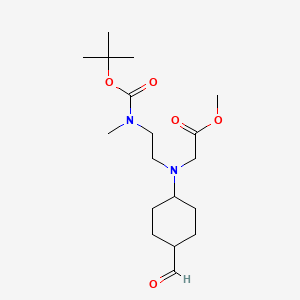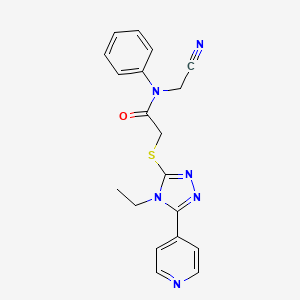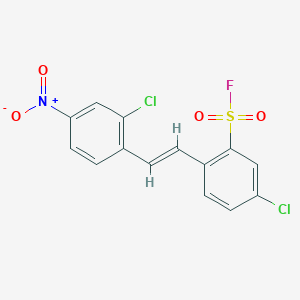
Di(tridecan-7-yl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di(tridecan-7-yl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate is a complex organic compound with a molecular formula of C58H114N2O5. This compound is characterized by its long aliphatic chains and the presence of both amide and ester functional groups. It is primarily used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Di(tridecan-7-yl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate typically involves the amidation of esters with 3-(dimethylamino)-1-propylamine. This reaction can be catalyzed by lead acetate, which significantly increases the reaction rate even for esters with high steric factors . The reaction is usually carried out under mild conditions to avoid the decomposition of sensitive functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of esters instead of carboxylic acids as reactants allows for a more efficient process, as esters are less toxic and cheaper . The reaction conditions are optimized to maximize the yield and purity of the final product.
化学反应分析
Types of Reactions
Di(tridecan-7-yl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学研究应用
Di(tridecan-7-yl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of lipid interactions and membrane dynamics.
Industry: The compound is used in the formulation of specialty chemicals and materials.
作用机制
The mechanism by which Di(tridecan-7-yl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate exerts its effects involves its interaction with lipid membranes and proteins. The long aliphatic chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. The amide and ester groups can form hydrogen bonds with proteins, affecting their structure and function.
相似化合物的比较
Similar Compounds
- Di(tridecan-7-yl) 10-(N-(3-(dimethylamino)propyl)octanamido)nonadecanedioate
- Di(tridecan-7-yl) 10-(N-(3-(dimethylamino)propyl)decanamido)nonadecanedioate
Uniqueness
Di(tridecan-7-yl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate is unique due to its specific combination of long aliphatic chains and functional groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring amphiphilic compounds with specific interaction capabilities.
属性
分子式 |
C59H116N2O5 |
|---|---|
分子量 |
933.6 g/mol |
IUPAC 名称 |
ditridecan-7-yl 10-[3-(dimethylamino)propyl-nonanoylamino]nonadecanedioate |
InChI |
InChI=1S/C59H116N2O5/c1-8-13-18-23-30-39-49-57(62)61(53-42-52-60(6)7)54(43-33-28-24-26-31-40-50-58(63)65-55(45-35-19-14-9-2)46-36-20-15-10-3)44-34-29-25-27-32-41-51-59(64)66-56(47-37-21-16-11-4)48-38-22-17-12-5/h54-56H,8-53H2,1-7H3 |
InChI 键 |
OUWZCFKCUYXPIL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(=O)N(CCCN(C)C)C(CCCCCCCCC(=O)OC(CCCCCC)CCCCCC)CCCCCCCCC(=O)OC(CCCCCC)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)-4-methoxyphenyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B13358618.png)

![Methyl 5-bromo-2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate](/img/structure/B13358639.png)
![6-(4-Iodophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358646.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,6-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13358657.png)



![tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B13358671.png)
![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[2.2.1]heptan-1-yl)propanoic acid](/img/structure/B13358672.png)




